molecular formula C12H11NO2 B1336854 Ethyl 4-Cyanocinnamate CAS No. 62174-99-6

Ethyl 4-Cyanocinnamate

Cat. No. B1336854
Key on ui cas rn: 62174-99-6
M. Wt: 201.22 g/mol
InChI Key: NVLBOCIUMFYPGI-BQYQJAHWSA-N
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Patent
US07354917B2

Procedure details

To a solution of 4-bromobenzonitrile (50 g, 0.275 mol) and ethyl acrylate (35.4 g, 0.412 mol) in dry DMF (250 mL), palladium acetate (0.61 g, 0.0027 mol), tris-o-tolylphosphine (3.34 g, 0.011 mol) and triethylamine (57.3 mL, 0.412 mol) were added and refluxed at 95-100° C. for 2 h under an argon atmosphere. The reaction was quenched by adding water (250 mL) and extracted with ether (3×250 mL). The combined extract was washed with 1.5 N HCl (250 mL), water and brine and dried over sodium sulfate (anhydrous). Solvent evaporation under reduced pressure and purification by column chromatography over neutral alumina, using ethyl acetate in petroleum ether as eluent, yielded 55 g (90%) of the sub-title compound as an off-white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
57.3 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
3.34 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].C(N(CC)CC)C>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[CH2:15]([O:14][C:10](=[O:13])[CH:11]=[CH:12][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH3:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
57.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.61 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
3.34 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with 1.5 N HCl (250 mL), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (anhydrous)
CUSTOM
Type
CUSTOM
Details
Solvent evaporation
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification by column chromatography over neutral alumina

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CC1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07354917B2

Procedure details

To a solution of 4-bromobenzonitrile (50 g, 0.275 mol) and ethyl acrylate (35.4 g, 0.412 mol) in dry DMF (250 mL), palladium acetate (0.61 g, 0.0027 mol), tris-o-tolylphosphine (3.34 g, 0.011 mol) and triethylamine (57.3 mL, 0.412 mol) were added and refluxed at 95-100° C. for 2 h under an argon atmosphere. The reaction was quenched by adding water (250 mL) and extracted with ether (3×250 mL). The combined extract was washed with 1.5 N HCl (250 mL), water and brine and dried over sodium sulfate (anhydrous). Solvent evaporation under reduced pressure and purification by column chromatography over neutral alumina, using ethyl acetate in petroleum ether as eluent, yielded 55 g (90%) of the sub-title compound as an off-white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
57.3 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
3.34 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].C(N(CC)CC)C>CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>[CH2:15]([O:14][C:10](=[O:13])[CH:11]=[CH:12][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1)[CH3:16] |f:4.5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
35.4 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
57.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0.61 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
3.34 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (250 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×250 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined extract
WASH
Type
WASH
Details
was washed with 1.5 N HCl (250 mL), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate (anhydrous)
CUSTOM
Type
CUSTOM
Details
Solvent evaporation
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification by column chromatography over neutral alumina

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=CC1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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